Octanoyl chloride
Overview
Description
Mechanism of Action
Target of Action
Octanoyl chloride is an eight-carbon acyl chloride with a straight-chain structure . It is primarily used as a reagent in organic synthesis . Its primary targets are the reactants in the synthesis process, which can vary depending on the specific reaction.
Biochemical Pathways
For example, it is one of the essential precursors in the total synthesis of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the octanoic acid is treated with thionyl chloride, producing this compound, sulfur dioxide, and hydrogen chloride as by-products .
Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with diphosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out at elevated temperatures, typically around 70°C, and the product is purified through distillation .
Types of Reactions:
Hydrolysis: this compound reacts vigorously with water to form octanoic acid and hydrogen chloride.
Esterification: It reacts with alcohols to form esters and hydrogen chloride.
Aminolysis: It reacts with amines to form amides and hydrogen chloride.
Common Reagents and Conditions:
Hydrolysis: Water, room temperature.
Esterification: Alcohols, typically under reflux conditions.
Aminolysis: Amines, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Hydrolysis: Octanoic acid.
Esterification: Octanoate esters.
Aminolysis: Octanamide derivatives.
Scientific Research Applications
Octanoyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexanoyl chloride: A six-carbon acyl chloride with similar reactivity but shorter carbon chain.
Decanoyl chloride: A ten-carbon acyl chloride with similar reactivity but longer carbon chain.
Lauroyl chloride: A twelve-carbon acyl chloride with similar reactivity but even longer carbon chain.
Uniqueness: Octanoyl chloride is unique due to its optimal chain length, which provides a balance between reactivity and hydrophobicity. This makes it particularly useful in the synthesis of medium-chain esters and amides, which have applications in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
octanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZZSHJLXOIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Record name | CAPRYLYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9024724 | |
Record name | Caprylyl chloride | |
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Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
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Physical Description |
Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO] | |
Record name | CAPRYLYL CHLORIDE | |
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Record name | Octanoyl chloride | |
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Record name | Caprylyl chloride | |
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Boiling Point |
385 °F at 760 mmHg (NTP, 1992) | |
Record name | CAPRYLYL CHLORIDE | |
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Flash Point |
177 °F (NTP, 1992), 177 °F | |
Record name | CAPRYLYL CHLORIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | CAPRYLYL CHLORIDE | |
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Density |
0.973 at 46 °F (NTP, 1992) - Less dense than water; will float | |
Record name | CAPRYLYL CHLORIDE | |
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Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | CAPRYLYL CHLORIDE | |
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Vapor Pressure |
12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg] | |
Record name | CAPRYLYL CHLORIDE | |
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Record name | Caprylyl chloride | |
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CAS No. |
111-64-8 | |
Record name | CAPRYLYL CHLORIDE | |
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Record name | Octanoyl chloride | |
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Record name | Octanoyl chloride | |
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Record name | Octanoyl chloride | |
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Record name | Octanoyl chloride | |
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Record name | OCTANOYL CHLORIDE | |
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Melting Point |
-30.1 °F (NTP, 1992) | |
Record name | CAPRYLYL CHLORIDE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octanoyl chloride?
A1: this compound has the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:* Infrared Spectroscopy (IR): Reveals characteristic peaks for C=O stretching (around 1800 cm−1) and C-Cl stretching (around 700 cm−1) [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule. 1H and 13C NMR spectra can be used to confirm the structure and purity of this compound [, , , , ].
Q3: How does the choice of solvent affect reactions involving this compound?
A3: Solvent polarity significantly impacts reactions involving this compound. For instance, esterification of wood flour with this compound is more efficient in highly polar dimethylformamide (DMF) than in less polar solvents like chloroform or methyl tert-butyl ether (MTBE). This is because DMF penetrates the wood fiber more effectively, making more hydroxyl groups available for esterification [].
Q4: What is the impact of this compound treatment on the dimensional stability of wood?
A4: Octanoylation of wood, particularly rubberwood (Hevea brasiliensis), enhances its dimensional stability by reducing water absorption and improving photostability [].
Q5: Is this compound used as a catalyst?
A5: While this compound is primarily used as a reagent for chemical modifications, it's not typically employed as a catalyst. Its reactivity makes it more suitable for introducing specific functional groups into target molecules.
Q6: What are the common applications of this compound in material science?
A6: this compound finds applications in modifying various materials, including:* Wood Modification: Improves hydrophobicity, dimensional stability, and photostability [, ].* Polymer Composites: Used to modify fillers like wood flour to improve compatibility with hydrophobic polymer matrices, thereby enhancing the properties of composites [, ].* Cellulose Modification: Reacts with cellulose to form cellulose esters, which are used in films, aerogels, and other applications due to their unique properties like hydrophobicity and transparency [, ].
Q7: How is this compound used in the synthesis of surfactants?
A7: this compound serves as a key starting material for synthesizing various surfactants:* Gemini Anionic Surfactants: Synthesized through reactions involving this compound, exhibiting improved properties like reduced critical micelle concentration (CMC) and enhanced flotation capabilities [].* Acyl Glucosamine Surfactants: Prepared by reacting glucosamine hydrochloride with this compound, displaying good surface activity with low CMC values and minimum surface tensions [].
Q8: Are there applications of this compound in pharmaceutical research?
A8: Yes, this compound has been employed in the synthesis of:* Lipophilic Derivatives of Epigallocatechin Gallate (EGCG): Acylation of EGCG with this compound improves its lipophilicity and antioxidant properties, expanding its potential applications in drug delivery and biological systems [].* New 1-Octanoyl-3-Aryl Thiourea Derivatives: These compounds, synthesized using octanoyl isothiocyanate (derived from this compound), exhibit promising antifungal, antibacterial, antioxidant, and enzyme inhibitory activities [].
Q9: How does the length of the alkyl chain in fatty acid chlorides affect their reactivity with cellulose?
A9: Longer alkyl chains in fatty acid chlorides generally lead to lower reactivity with cellulose. This is attributed to steric hindrance and slower penetration of longer chains into the hydrophilic cellulose structure [, ].
Q10: What is the impact of the chain length of aliphatic acyl groups on the properties of EGCG derivatives?
A10: Increasing the chain length of the aliphatic acyl group in EGCG derivatives enhances their lipophilicity and influences their antioxidant properties, potentially affecting their bioavailability and bioactivity [].
Q11: How is the stability of lipases affected by modification with this compound?
A11: Chemical modification of lipases A and B from Candida rugosa with this compound improves their stability in the presence of denaturing agents like sodium dodecyl sulfate (SDS). This protective effect is attributed to the modification of amino groups on the enzyme surface [].
Q12: What analytical techniques are employed to characterize the products of this compound reactions?
A12: Various analytical techniques are used to characterize the products of this compound reactions, including:* Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as ester groups formed during esterification reactions [, , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the modified molecules, such as the degree of substitution in cellulose esters [, , , , , , , ].* Scanning Electron Microscopy (SEM): Used to examine the morphology and surface characteristics of modified materials, such as changes in wood fiber structure after esterification [, , , ].* Differential Scanning Calorimetry (DSC): Investigates the thermal properties of modified materials, including glass transition temperature (Tg) changes [].
Q13: What is known about the environmental impact of this compound and its derivatives?
A13: Limited information is available specifically on the environmental impact of this compound and its derivatives within the provided research papers. Assessing the environmental fate and effects of these compounds requires further investigation.
Q14: Are there alternative reagents to this compound for specific applications?
A14: Yes, alternatives to this compound exist depending on the specific application. For instance:* Other Fatty Acid Chlorides: Fatty acid chlorides with varying chain lengths can be used depending on the desired properties of the final product [, ].* Maleated Polypropylene (MAPP): Can be used as an alternative to this compound for improving the water resistance of wood flour/high-density polyethylene (HDPE) composites [].
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